
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a synthetic organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 3-chlorophenyl and naphthalen-1-yl groups makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the reaction of a suitable naphthalene derivative with a chlorophenyl derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-5-(3-Bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Methylphenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
Uniqueness
The uniqueness of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific substitution pattern. The presence of the 3-chlorophenyl group imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
887304-82-7 |
|---|---|
Formule moléculaire |
C19H13ClO3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
(2R,5R)-5-(3-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H13ClO3/c20-14-8-3-7-13(11-14)17-18(21)23-19(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17,19H/t17-,19-/m1/s1 |
Clé InChI |
MIEXEOKIZDAZKY-IEBWSBKVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2[C@@H]3O[C@@H](C(=O)O3)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3OC(C(=O)O3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


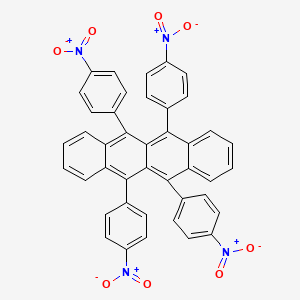
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)


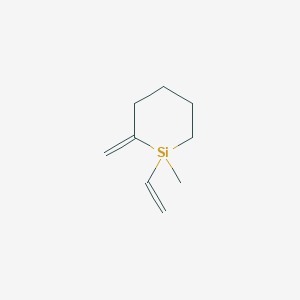
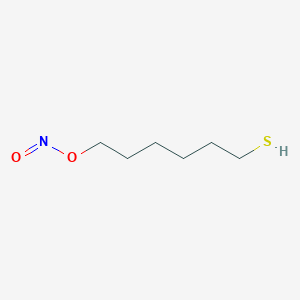
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
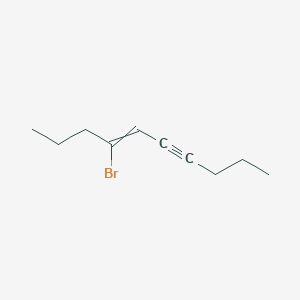
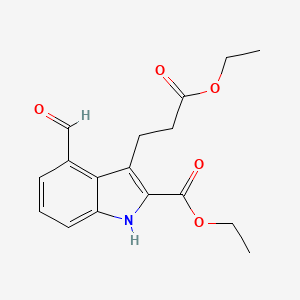

![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

